molecular formula C6H6N2O2S B2541719 5-Methyl-3-nitro-pyridine-2-thiol CAS No. 25391-74-6

5-Methyl-3-nitro-pyridine-2-thiol

Cat. No.: B2541719
CAS No.: 25391-74-6
M. Wt: 170.19
InChI Key: FHQQQGHOVLBHIU-UHFFFAOYSA-N
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Description

5-Methyl-3-nitro-pyridine-2-thiol: is a heterocyclic compound that contains a pyridine ring substituted with a methyl group at the 5-position, a nitro group at the 3-position, and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-nitro-pyridine-2-thiol typically involves the nitration of 5-methyl-2-thiopyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to achieve high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-3-nitro-pyridine-2-thiol can undergo oxidation reactions where the thiol group is converted to a sulfonic acid group.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: 5-Methyl-3-nitro-pyridine-2-sulfonic acid.

    Reduction: 5-Methyl-3-amino-pyridine-2-thiol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Methyl-3-nitro-pyridine-2-thiol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities.

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases. Its unique structure allows for the design of molecules that can interact with specific biological targets.

Industry: In the material science industry, this compound can be used in the synthesis of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitro-pyridine-2-thiol and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

    5-Methyl-2-thiopyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitro-2-thiopyridine: Lacks the methyl group, which can influence its chemical properties and reactivity.

    5-Methyl-3-nitro-pyridine:

Uniqueness: 5-Methyl-3-nitro-pyridine-2-thiol is unique due to the presence of all three functional groups (methyl, nitro, and thiol) on the pyridine ring

Properties

IUPAC Name

5-methyl-3-nitro-1H-pyridine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-4-2-5(8(9)10)6(11)7-3-4/h2-3H,1H3,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQQQGHOVLBHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=S)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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